molecular formula CaO6S2 B076073 Calcium dithionate CAS No. 13812-88-9

Calcium dithionate

Cat. No.: B076073
CAS No.: 13812-88-9
M. Wt: 200.2 g/mol
InChI Key: XJFPIMNKQGXREL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium dithionate (CaS₂O₆) is an inorganic salt valued in research for its role as a source of the dithionate anion (S₂O₆²⁻). Its primary research applications lie in the fields of materials science and chemical synthesis, where it is investigated as a precursor for the preparation of sulfate-based materials and catalysts. The compound's mechanism of action is characterized by its controlled decomposition or reaction, which can release sulfate ions under specific conditions, making it useful for studying sulfate incorporation into crystalline matrices or for generating specific oxidative environments in solution. Researchers utilize this compound in the synthesis of novel inorganic compounds and in electrochemistry studies due to its unique redox properties. It also serves as a standard or reagent in analytical chemistry for method development and calibration. This high-purity compound is presented to support rigorous, reproducible scientific inquiry in laboratory settings.

Properties

CAS No.

13812-88-9

Molecular Formula

CaO6S2

Molecular Weight

200.2 g/mol

InChI

InChI=1S/Ca.H2O6S2/c;1-7(2,3)8(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2

InChI Key

XJFPIMNKQGXREL-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

[O-]S(=O)(=O)S(=O)(=O)[O-].[Ca+2]

Other CAS No.

13812-88-9

Origin of Product

United States

Scientific Research Applications

Environmental Remediation

Heavy Metal Remediation

Calcium dithionate has been investigated for its potential in remediating contaminated water, particularly for removing heavy metals such as lead, nickel, zinc, copper, and cadmium. A study demonstrated that this compound could effectively reduce the concentration of these metals in aqueous solutions. The removal efficiencies varied based on the dosage and the specific metal involved:

MetalDosage Ratio (GW/CaS)Removal Efficiency (%)
Lead1/400~100
Nickel1/400~93.3
Zinc1/400~100
Copper1/400~100
Cadmium1/600~100

In this study, as the dosage of this compound increased, the removal rates for lead and cadmium reached nearly complete removal at optimal ratios .

Analytical Chemistry

Chemical Sensing Applications

This compound is also utilized in analytical chemistry as a reducing agent. Its ability to donate electrons makes it valuable in redox reactions and various sensing applications. For instance, it has been used to develop sensors for detecting metal ions in solution due to its reactivity with transition metals.

Material Science

SRS-active Crystals

Recent research has identified this compound tetrahydrate (CaS2O64H2O\text{CaS}_2\text{O}_6\cdot 4\text{H}_2\text{O}) as a novel Raman gain material. This compound exhibits promising properties for use in solid-state lasers and other photonic applications. The unique crystal structure allows it to function effectively in Stimulated Raman Scattering (SRS), making it a subject of interest for further investigation in optical materials .

Case Studies

Case Study 1: Heavy Metal Remediation

In a controlled laboratory experiment, groundwater samples were treated with varying dosages of this compound to assess its effectiveness in removing lead and cadmium. The study found that at a ratio of 1:600 (groundwater to this compound), lead concentrations dropped to below detectable levels, while cadmium showed similar results at a ratio of 1:600. The study concluded that this compound is an effective agent for heavy metal remediation in contaminated water sources.

Case Study 2: Optical Applications

A study exploring the optical properties of this compound tetrahydrate revealed its potential as a Raman gain medium. The research indicated that this compound could enhance the efficiency of solid-state lasers due to its favorable optical characteristics. Further investigations are recommended to optimize its performance in practical applications.

Comparison with Similar Compounds

Table 1: Chemical Properties of Dithionates

Compound Molecular Formula Crystal Structure Solubility in Water Thermal Decomposition Pathway
This compound CaS₂O₆·4H₂O Hexagonal High Stable under laser irradiation
Sodium Dithionate Na₂S₂O₆·2H₂O Monoclinic High Not reported
Manganese Dithionate MnS₂O₆ Amorphous Moderate Decomposes to Mn₃O₄ at 300°C

Comparison with Other Calcium Compounds

Calcium Carbonate (CaCO₃)

Calcium carbonate is a cornerstone in managing hyperphosphatemia in dialysis patients, outperforming calcium acetate in phosphate-binding efficiency .

Calcium Phosphate (CaHPO₄)

Calcium phosphate exists in multiple forms (e.g., dibasic, anhydrous) and is utilized as a food additive and dental material . Its biocompatibility contrasts with this compound’s niche industrial and optical uses.

Calcium Acetate (Ca(C₂H₃O₂)₂)

Calcium acetate is a phosphate binder in hemodialysis patients, with fewer hypercalcemia risks compared to calcium carbonate . Its medical relevance diverges sharply from this compound’s role in photonics.

Research Findings and Industrial Relevance

  • Photonics: this compound’s SRS activity enables multi-phonon laser interactions, a property absent in other dithionates like manganese or sodium derivatives .
  • Environmental Remediation : Sodium dithionite (Na₂S₂O₄) is used in soil remediation to reduce Cr⁶⁺ to Cr³⁺, though calcium polysulfide is preferred for chromium immobilization .
  • Biomedical Toxicity : Sodium dithionite induces dose-dependent cardiotoxicity in mice, elevating biomarkers like troponin I and CPK . This compound lacks analogous biomedical studies.

Preparation Methods

Synthesis via Metathesis Reactions

Metathesis (double displacement) reactions are the most direct route to calcium dithionate. This method involves reacting a soluble calcium salt with a soluble dithionate salt under controlled conditions. For example:

CaCl2+Na2S2O6CaS2O6+2NaCl\text{CaCl}2 + \text{Na}2\text{S}2\text{O}6 \rightarrow \text{CaS}2\text{O}6 + 2\text{NaCl}

Reaction Conditions :

  • Temperature : 20–25°C (ambient conditions) to prevent decomposition of dithionate ions .

  • Solvent : Aqueous medium with deionized water to avoid unintended side reactions.

  • Stoichiometry : Molar ratios of 1:1 for calcium chloride (CaCl₂) and sodium dithionate (Na₂S₂O₆) ensure complete conversion .

Procedure :

  • Dissolve CaCl₂ (76% purity) in cold water (2–5°C) to minimize hydrolysis .

  • Gradually add Na₂S₂O₆ solution while stirring to prevent localized supersaturation.

  • Filter the precipitated CaS₂O₆ and wash with ice-cold water to remove NaCl byproducts .

Yield : 70–85%, depending on reactant purity and washing efficiency .

Direct Neutralization of Dithionic Acid

This compound can also be synthesized by neutralizing dithionic acid (H₂S₂O₆) with calcium hydroxide (Ca(OH)₂):

H2S2O6+Ca(OH)2CaS2O6+2H2O\text{H}2\text{S}2\text{O}6 + \text{Ca(OH)}2 \rightarrow \text{CaS}2\text{O}6 + 2\text{H}_2\text{O}

Challenges :

  • Dithionic acid is thermally unstable and prone to decomposition into sulfuric acid (H₂SO₄) and sulfur dioxide (SO₂) .

  • Requires strict pH control (6.5–7.5) to avoid acid-catalyzed degradation .

Optimization Strategies :

  • In-situ Generation of H₂S₂O₆ : Electrochemical oxidation of sulfites (SO₃²⁻) in a divided cell minimizes handling of free H₂S₂O₆ .

  • Temperature Control : Maintain reaction temperature below 10°C to stabilize H₂S₂O₆ .

Yield : 50–60%, limited by acid instability .

Electrochemical Oxidation of Sulfites

Electrochemical methods offer a scalable alternative for producing this compound. This approach oxidizes sulfite ions (SO₃²⁻) to dithionate (S₂O₆²⁻) in the presence of calcium ions:

2SO32+2H2OS2O62+4OH2e2\text{SO}3^{2-} + 2\text{H}2\text{O} \rightarrow \text{S}2\text{O}6^{2-} + 4\text{OH}^- - 2\text{e}^-

Setup :

  • Anode : Platinum or lead dioxide (PbO₂) for efficient oxidation .

  • Cathode : Stainless steel or graphite.

  • Electrolyte : Calcium sulfite (CaSO₃) suspension in dilute sulfuric acid (H₂SO₄) .

Key Parameters :

ParameterOptimal ValueEffect on Yield
Current Density50–100 mA/cm²Higher density accelerates oxidation but risks overvoltage .
pH3.5–4.5Prevents sulfite disproportionation .
Temperature25–30°CBalances reaction kinetics and stability .

Yield : 80–90% with continuous electrolyte replenishment .

Crystallization and Purification

Post-synthesis crystallization is critical for obtaining high-purity CaS₂O₆.

Crystallization Methods :

  • Evaporative Crystallization : Slow evaporation at 25°C produces large, pure crystals but is time-intensive .

  • Cooling Crystallization : Rapid cooling to 0–5°C yields fine crystals but may trap impurities .

Washing Protocols :

  • Use ethanol-water mixtures (1:1 v/v) to remove residual NaCl or Na₂SO₄ .

  • Dry under vacuum at 40–50°C to prevent hydrate formation .

Purity Assessment :

  • Ion Chromatography : Quantifies S₂O₆²⁻ purity (>98% achievable) .

  • X-ray Diffraction (XRD) : Confirms crystal structure and absence of CaSO₄ or CaCO₃ contaminants .

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsIndustrial Feasibility
MetathesisHigh yield, simple setupRequires pure Na₂S₂O₆Moderate
NeutralizationDirect acid-base reactionLow yield due to H₂S₂O₆ instabilityLow
ElectrochemicalScalable, minimal byproductsHigh energy inputHigh

Cost Considerations :

  • Sodium dithionate (Na₂S₂O₆) costs ~$200/kg, making metathesis expensive for large-scale production .

  • Electrochemical methods reduce raw material costs but require significant infrastructure .

Challenges and Optimization Strategies

Stability Issues :

  • This compound decomposes above 60°C, releasing SO₃ and forming CaSO₄ .

  • Mitigation : Store in airtight containers under nitrogen (N₂) at 4°C .

Impurity Control :

  • Co-precipitation of CaSO₄ occurs if sulfate ions (SO₄²⁻) are present during synthesis .

  • Solution : Pre-treat reactants with barium chloride (BaCl₂) to precipitate sulfate impurities .

Emerging Trends and Research Gaps

  • Green Synthesis : Exploring biocatalytic routes using sulfur-oxidizing bacteria to produce S₂O₆²⁻ .

  • Nanostructured CaS₂O₆ : Mechanochemical synthesis for enhanced reactivity in redox applications .

Q & A

Q. What are the established synthesis routes for calcium dithionate, and how do reaction parameters affect yield and purity?

this compound can be synthesized via:

  • Oxidation of calcium sulfite : Analogous to sodium dithionate synthesis (e.g., using MnO₂ as an oxidizing agent: 2Ca(HSO3)2+MnO2CaS2O6+MnO+H2O2 \text{Ca(HSO}_3\text{)}_2 + \text{MnO}_2 \rightarrow \text{CaS}_2\text{O}_6 + \text{MnO} + \text{H}_2\text{O}). Reaction pH (ideally 2–4) and temperature (controlled to avoid side products like sulfate) critically influence purity .
  • Metathesis reactions : Reacting barium dithionate with calcium sulfate (BaS2O6+CaSO4CaS2O6+BaSO4\text{BaS}_2\text{O}_6 + \text{CaSO}_4 \rightarrow \text{CaS}_2\text{O}_6 + \text{BaSO}_4) . Excess calcium sulfate and slow crystallization improve yield.

Q. How can dithionate ions be quantified in aqueous systems, and what are the limitations of classical titration methods?

  • Ion chromatography : Provides high specificity for distinguishing dithionate (S2O62\text{S}_2\text{O}_6^{2-}) from sulfite (SO32\text{SO}_3^{2-}) and sulfate (SO42\text{SO}_4^{2-}) .
  • Titrimetric challenges : Traditional dichromate oxidation methods may underestimate dithionate due to incomplete reaction or interference from reducing agents. Pre-treatment to remove competing ions (e.g., sulfite) is essential .

Q. What spectroscopic techniques are suitable for characterizing this compound’s solid-state structure?

  • EPR spectroscopy : Detects radical species (e.g., SO3\text{SO}_3^-) generated under γ-irradiation, useful for studying crystalline defects .
  • NMR spectroscopy : Resolves proton environments in hydrated forms (e.g., CaS2O6nH2O\text{CaS}_2\text{O}_6 \cdot n\text{H}_2\text{O}), as demonstrated for sodium and lithium dithionate dihydrates .

Advanced Research Questions

Q. What mechanistic models explain the pH-dependent formation of this compound in sulfur(IV) oxidation systems?

  • Free radical pathway : At low pH (<4), HSO3\text{HSO}_3^- generates HSO3\text{HSO}_3^\bullet radicals, which dimerize to form S2O62\text{S}_2\text{O}_6^{2-}. The rate equation follows R=k[H+][HSO3]R = k[\text{H}^+][\text{HSO}_3^-], with reaction orders of 1.0 for both H+\text{H}^+ and HSO3\text{HSO}_3^- .
  • Catalyst effects : Transition metals like Fe³⁺ enhance oxidation efficiency, while Cu²⁺ suppresses dithionate formation by promoting sulfate pathways .

Q. How do coordination properties of the dithionate ion influence its role in stabilizing metal complexes?

  • Bidentate ligand behavior : The S2O62\text{S}_2\text{O}_6^{2-} ion binds via two oxygen atoms, forming stable complexes with alkaline earth metals. Structural studies (e.g., X-ray diffraction) reveal staggered or eclipsed conformations depending on hydration .
  • Thermal stability : this compound exhibits higher decomposition temperatures (>200°C) compared to alkali metal dithionates due to stronger ionic bonding .

Q. What factors contribute to discrepancies in reported dithionate yields across studies, and how can these be resolved methodologically?

  • Analytical variability : Differences in detection limits (e.g., ion chromatography vs. titrimetry) and incomplete removal of interferents (e.g., sulfite) lead to inconsistent results .
  • Reaction condition reproducibility : Strict control of pH (±0.1 units), temperature (±1°C), and oxidant concentration is critical. Standardized protocols for sulfur(IV) systems are recommended .

Q. What advanced applications does this compound have in materials science or dosimetry?

  • EPR dosimetry : Its narrow EPR linewidth (0.5 mT) enables high-resolution 2D dose mapping (theoretical resolution: 0.3 mm) for radiotherapy applications. Tablets pressed from synthesized CaS2O6\text{CaS}_2\text{O}_6 (90–180 µm grains) provide tissue-equivalent dosimeters .
  • Polymer stabilization : As an additive, this compound improves thermal stability in thermoplastics (e.g., PEEK) by reducing crystallization temperatures and enhancing oxidative resistance .

Data Contradiction Analysis

Q. Why do some studies report dithionate as the dominant product in sulfur(IV) oxidation, while others observe sulfate?

  • Oxidant strength : Strong oxidants (e.g., O3\text{O}_3) favor sulfate, whereas milder conditions (e.g., MnO2\text{MnO}_2) promote dithionate .
  • Metal ion interference : Trace Cu²⁺ catalyzes sulfate formation, whereas Fe³⁺ stabilizes dithionate. Pre-purification of reactants minimizes such effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.